(3aR,6aS)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis
Description
The compound (3aR,6aS)-hexahydro-1H-2λ⁶-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis is a bicyclic heterocyclic molecule featuring a fused thieno[3,4-c]pyrrolidine core with two dione groups at the 2-position and a cis stereochemical configuration. Key characteristics include:
- Molecular formula: C₈H₁₆ClNO₂S (for the dimethyl variant) .
- Structural features: A sulfur-containing thiophene ring fused to a pyrrolidine ring, with two ketone groups (diones) and a hydrochloride salt .
- Applications: Likely explored as a pharmacophore in drug discovery due to its rigid bicyclic structure, which can enhance target binding and metabolic stability .
Properties
IUPAC Name |
(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S.ClH/c8-10(9)3-5-1-7-2-6(5)4-10;/h5-7H,1-4H2;1H/t5-,6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHJAEGBLFCBKY-KNCHESJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CS(=O)(=O)CC2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CS(=O)(=O)C[C@@H]2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137033-01-1 | |
| Record name | (3aR,6aS)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dicarbonyl compound with an amine in the presence of a catalyst can yield the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfone Group
The sulfone moiety (SO₂) in the thieno-pyrrolidine system is electron-withdrawing, enabling nucleophilic attack. For example:
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Hydrolysis : Under basic conditions, the sulfone group may undergo hydrolysis, though this is less common due to steric hindrance from the bicyclic structure .
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Alkylation/Acylation : The sulfur atom’s electrophilicity allows alkylation or acylation in the presence of agents like alkyl halides or acyl chlorides.
Example Reaction:
| Reactant | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Parent sulfone derivative | N,N'-Carbonyldiimidazole (CDI) | N-Acylated derivative | 99% |
Amine Reactivity
The secondary amine in the pyrrolidine ring participates in acid-base and condensation reactions:
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Salt Formation : The hydrochloride salt enhances solubility in polar solvents, enabling reactions in aqueous or protic media .
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Schiff Base Formation : Reacts with aldehydes/ketones to form imines under mild acidic conditions.
Acid-Base Behavior:
| Property | Value | Source |
|---|---|---|
| pKa (amine) | ~8.5 (estimated) | |
| Solubility (HCl salt) | >50 mg/mL in H₂O |
Ring-Opening Reactions
The strained bicyclic system may undergo ring-opening under extreme conditions:
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Acid-Catalyzed Hydrolysis : Protonation of the sulfone oxygen weakens the S–O bond, leading to ring-opening (observed in related thieno-pyrrole diones) .
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Reduction : Catalytic hydrogenation (e.g., H₂/Pd) reduces the sulfone to a sulfide, breaking the bicyclic structure .
Polymerization and Conjugation
The electron-deficient thieno-pyrrolidine sulfone core participates in conjugated polymer synthesis:
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Copolymerization : Acts as an electron-accepting unit with electron-rich monomers (e.g., thiophenes) via Stille or Suzuki coupling .
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Optoelectronic Properties : Enhances charge transport in organic semiconductors due to planarized π-system .
Stereochemical Influence
The cis configuration (3aR,6aS) directs regioselectivity:
Scientific Research Applications
Research indicates that (3aR,6aS)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi. For example, molecular docking studies suggest a binding affinity to bacterial proteins such as PqsR from Pseudomonas aeruginosa, indicating potential as an antimicrobial agent .
- Anticancer Activity : Some derivatives have been tested for cytotoxic effects against cancer cell lines. The thieno-pyrrole scaffold is known for its ability to interact with biological targets involved in cancer progression .
Case Studies
Several studies have documented the applications of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of synthesized thieno-pyrrole derivatives.
- Methodology : In vitro assays were conducted against a range of bacterial strains.
- Results : Compounds exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL.
- : The thieno-pyrrole scaffold shows promise as a lead structure for developing new antibiotics .
-
Cytotoxicity Testing :
- Objective : To assess the anticancer potential of (3aR,6aS)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole derivatives.
- Methodology : Various derivatives were screened against prostate cancer cell lines using MTT assays.
- Results : Some derivatives demonstrated IC50 values below 10 µM, indicating strong cytotoxic effects.
- : The compound could serve as a basis for developing new anticancer agents .
Biological Activity
The compound (3aR,6aS)-hexahydro-1H-2λ6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis is a member of the thieno[3,4-c]pyrrole family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of thieno[3,4-c]pyrrole derivatives typically involves various methodologies such as Pd-catalyzed reactions. For instance, direct C–H arylation has been successfully employed to generate these compounds with moderate to high yields under optimized conditions . The synthetic routes often involve starting materials like 3,4-thiophenedicarboxylic acid and amines, followed by cyclization processes that yield the desired thieno[3,4-c]pyrrole structures.
Table 1: Common Synthetic Routes for Thieno[3,4-c]pyrrole Derivatives
| Methodology | Yield (%) | Key Reagents |
|---|---|---|
| Pd-Catalyzed C–H Arylation | 39 - 93 | Pd(OAc)₂, P(m-tolyl)₃ |
| Cyclization from Thiophenes | Varies | 3,4-Thiophenedicarboxylic acid + amines |
Anticancer Properties
Research indicates that thieno[3,4-c]pyrrole derivatives exhibit notable cytotoxicity against various cancer cell lines. For example, compounds derived from this class have shown effectiveness against colon and breast cancer cells in MTT assays, demonstrating IC50 values comparable to established chemotherapeutics like 5-fluorouracil .
Case Study: Cytotoxic Activity Assessment
A study evaluated the cytotoxic effects of a specific thieno[3,4-c]pyrrole derivative against HepG2 (hepatoma) and MCF7 (breast adenocarcinoma) cell lines. The results indicated moderate cytotoxicity with IC50 values of approximately 15 μM and 20 μM respectively. These findings suggest potential for further development as anticancer agents.
Antimicrobial Activity
Thieno[3,4-c]pyrrole derivatives have also been tested for antimicrobial properties. In vitro studies demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Inhibition zones of up to 15 mm were recorded.
- Escherichia coli : Similar inhibition zones were noted.
These results highlight the dual potential of this compound class in both anticancer and antimicrobial applications.
Table 2: Biological Activities of Thieno[3,4-c]pyrrole Derivatives
| Activity Type | Cell Line/Bacteria | IC50/Inhibition Zone |
|---|---|---|
| Cytotoxicity | HepG2 | ~15 μM |
| Cytotoxicity | MCF7 | ~20 μM |
| Antimicrobial | Staphylococcus aureus | 15 mm |
| Antimicrobial | Escherichia coli | 15 mm |
Mechanistic Insights
The biological activity of thieno[3,4-c]pyrroles is believed to be linked to their ability to interfere with cellular processes such as DNA replication and protein synthesis. The structural features of these compounds allow them to interact with biological macromolecules effectively.
- Binding to DNA : The compound may intercalate into the DNA structure.
- Inhibition of Enzymatic Activity : It might inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Structural Analogues in Drug Discovery
Thieno[3,4-c]pyrrolidine Derivatives
Key Observations :
- The 3a-phenyl derivative introduces aromaticity, which could alter solubility and binding interactions with hydrophobic enzyme pockets .
Furo[3,4-c]pyrrole Derivatives
| Compound Name | Key Features | Molecular Formula | Applications | Reference |
|---|---|---|---|---|
| (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole HCl | Oxygen instead of sulfur | C₆H₁₂ClNO | Scaffold for CNS agents |
Key Observations :
- Replacing sulfur with oxygen (furo vs.
Pyrrolo[3,4-c]pyrrole Derivatives
Key Observations :
- The dichlorophenyl ester analog binds to rat autotaxin in crystallographic studies, suggesting the pyrrolo[3,4-c]pyrrole scaffold’s versatility in enzyme inhibition .
- The pyrimidine-carboxylic acid derivative demonstrates how appended aromatic groups (e.g., trifluoromethylphenyl) can modulate target selectivity (RBP4 vs. ATX) .
Physicochemical and Pharmacological Properties
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
